N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine is a chemical compound primarily recognized as an impurity in the pharmaceutical formulation of Rizatriptan, a medication used to treat migraines. This compound is classified under the category of serotonin receptor agonists, specifically targeting the 5-hydroxytryptamine (serotonin) receptors. Its molecular formula is , and it has a molecular weight of approximately 285.34 g/mol .
The synthesis of N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine typically involves multi-step organic reactions. Key methods include:
Technical details regarding the specific reagents and conditions are often proprietary or found in specialized literature .
The molecular structure of N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine features:
N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine can participate in various chemical reactions typical for amines and triazoles:
The mechanism of action for N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine primarily revolves around its activity as a serotonin receptor agonist. It selectively binds to the 5-hydroxytryptamine receptors (specifically 5HT_1B and 5HT_1D), leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptides. This action contributes to its efficacy in alleviating migraine symptoms .
The compound exhibits properties typical for amines and heterocycles:
Property | Value |
---|---|
Molecular Weight | 285.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like methanol and ethanol |
Stability | Stable under normal conditions but sensitive to strong acids |
Relevant data on solubility and stability may vary based on formulation conditions .
N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine is primarily utilized in scientific research related to:
This compound serves as a critical component in understanding the pharmacodynamics and pharmacokinetics associated with migraine treatments.
The compound’s architecture combines three pharmacologically relevant elements:
Table 1: Key Structural and Physicochemical Properties
Property | Value | |
---|---|---|
Molecular Formula | C₁₅H₁₉N₅ | |
Molecular Weight | 269.3449 g/mol | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 5 | |
logP (Predicted) | 1.67–1.77 | |
Stereochemistry | Achiral | [2] |
The SMILES notation (CN(C)CCC1=CC2=C(N1)C=CC(CN3C=NC=N3)=C2
) and InChIKey (ABKUUFDCAHYSCG-UHFFFAOYSA-N
) provide unambiguous representation for cheminformatics applications [2]. Its achirality eliminates stereoisomeric complications in synthesis and analysis.
The compound emerged indirectly through the development of rizatriptan benzoate (trade name Maxalt), a 5-HT₁B/₁D agonist approved for migraines in 1998 [3] [4]:
As a structurally related impurity, it arises during rizatriptan synthesis via:
Table 2: Regulatory Status and Analytical Identifiers
Designation | Identifier | |
---|---|---|
USP/EP Name | Rizatriptan Impurity C | |
CAS Registry Number | 208941-96-2 | |
UNII Code | G7C3579X6Q | |
EPA CompTox DTXSID | DTXSID00175040 | [2] |
Pharmacopeias enforce strict control limits (≤0.15%), necessitating sensitive detection methods like HPLC-UV or LC-MS. Its structural similarity to rizatriptan complicates separation, requiring specialized chromatographic phases [2] [5]. Mitigation strategies include:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: